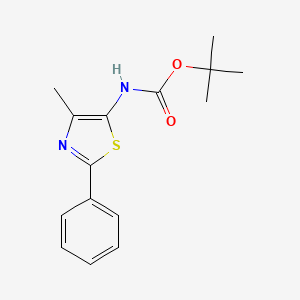![molecular formula C11H17Cl2FN2O B1378687 1-[(4-Amino-3-fluorofenil)metil]pirrolidin-3-ol dihidrocloruro CAS No. 1803582-76-4](/img/structure/B1378687.png)
1-[(4-Amino-3-fluorofenil)metil]pirrolidin-3-ol dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-amino-3-fluorophenylmethyl group and a hydroxyl group at the 3-position
Aplicaciones Científicas De Investigación
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Amino-3-fluorophenylmethyl Group: This step often involves nucleophilic substitution reactions where a 4-amino-3-fluorobenzyl halide reacts with the pyrrolidine ring.
Hydroxylation at the 3-Position:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common solvents and reagents used in industrial settings include N,N-dimethylformamide (DMF) and sodium hydride for deprotonation steps .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups .
Mecanismo De Acción
The mechanism of action of 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride.
Fluorophenyl Compounds: Other compounds containing the 4-amino-3-fluorophenyl group, such as 4-amino-3-fluorobenzyl alcohol, exhibit similar reactivity and applications.
Uniqueness: 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and fluorine groups enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
1-[(4-amino-3-fluorophenyl)methyl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14;;/h1-2,5,9,15H,3-4,6-7,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGSMBXCWTKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)


![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)



